molecular formula C21H23FN2O4 B6661811 4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid

4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid

Cat. No.: B6661811
M. Wt: 386.4 g/mol
InChI Key: IBMXRYNFEBLWSS-UHFFFAOYSA-N
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Description

4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid is a complex organic compound that features a fluorinated benzoic acid core with a dipropylcarbamoyl benzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the fluorine atom and the dipropylcarbamoyl benzoyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(Dipropylcarbamoyl)benzoic acid: Shares the dipropylcarbamoyl group but lacks the fluorine atom and additional benzoyl group.

    4-Fluorobenzoic acid: Contains the fluorine atom but lacks the dipropylcarbamoyl benzoyl substituent.

Uniqueness

4-[[3-(Dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid is unique due to its combination of a fluorinated benzoic acid core with a dipropylcarbamoyl benzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-[[3-(dipropylcarbamoyl)benzoyl]amino]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-3-10-24(11-4-2)20(26)15-7-5-6-14(12-15)19(25)23-18-9-8-16(21(27)28)13-17(18)22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMXRYNFEBLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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